[5-Amino-2-(trifluoromethyl)phenyl]boronic acid
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Overview
Description
[5-Amino-2-(trifluoromethyl)phenyl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. The unique combination of these functional groups makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Amino-2-(trifluoromethyl)phenyl]boronic acid typically involves the reaction of 5-amino-2-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions are commonly used in industrial settings to produce this compound .
Chemical Reactions Analysis
Types of Reactions: [5-Amino-2-(trifluoromethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or other derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, [5-Amino-2-(trifluoromethyl)phenyl]boronic acid is widely used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors and sensors .
Medicine: Its ability to interact with biological molecules makes it a candidate for the design of new therapeutic agents .
Industry: In industrial applications, this compound is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of [5-Amino-2-(trifluoromethyl)phenyl]boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. This interaction is crucial in its role as an enzyme inhibitor and in other biological applications .
Comparison with Similar Compounds
Phenylboronic acid: Similar in structure but lacks the amino and trifluoromethyl groups.
4-(Trifluoromethyl)phenylboronic acid: Similar but with the trifluoromethyl group in a different position.
2-(Trifluoromethyl)phenylboronic acid: Similar but without the amino group
Uniqueness: The presence of both an amino group and a trifluoromethyl group in [5-Amino-2-(trifluoromethyl)phenyl]boronic acid makes it unique. These functional groups enhance its reactivity and make it suitable for a wider range of applications compared to similar compounds .
Biological Activity
[5-Amino-2-(trifluoromethyl)phenyl]boronic acid is a compound belonging to the class of boronic acids, which have gained attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and potential antiviral properties.
Antiproliferative Activity
Research indicates that boronic acids, including derivatives like this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the antiproliferative properties of several phenylboronic acid derivatives and found that certain compounds induced cell cycle arrest and apoptosis in cancer cells. Specifically, compounds with trifluoromethyl substitutions demonstrated enhanced activity due to their ability to interfere with cell cycle progression and activate apoptotic pathways .
Table 1: Antiproliferative Activity of Boronic Acid Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A2780 (Ovarian) | 18 | Induces G2/M arrest, caspase activation |
2-Fluoro-6-formylphenylboronic acid | MV-4-11 (Leukemia) | 15 | Cell cycle-specific agent |
3-Morpholino-5-fluorobenzoxaborole | A549 (Lung) | 44.6 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies demonstrated moderate antibacterial activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antibiotics like Tavaborole . The compound's mechanism appears to involve inhibition of leucyl-tRNA synthetase (LeuRS), a critical enzyme for protein synthesis in bacteria.
Table 2: Antimicrobial Activity Data
Microorganism | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
---|---|---|---|
Escherichia coli | 50 | Tavaborole | 100 |
Bacillus cereus | 25 | AN2690 | 50 |
Candida albicans | 100 | Amphotericin B | 25 |
Potential Antiviral Activity
Recent studies have explored the potential of boronic acids as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. Compounds derived from boronic acids were shown to inhibit the main protease (Mpro) of SARS-CoV-2 in vitro, suggesting that they could serve as a basis for developing antiviral agents targeting viral replication processes .
Case Study: SARS-CoV-2 Mpro Inhibition
In a study assessing various boronic acid derivatives, it was found that certain compounds exhibited up to 23% inhibition of Mpro activity at concentrations around 20 µM. This selectivity indicates a promising avenue for further research into antiviral applications .
Properties
Molecular Formula |
C7H7BF3NO2 |
---|---|
Molecular Weight |
204.94 g/mol |
IUPAC Name |
[5-amino-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO2/c9-7(10,11)5-2-1-4(12)3-6(5)8(13)14/h1-3,13-14H,12H2 |
InChI Key |
ZPCVZOIGRAAFFA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)C(F)(F)F)(O)O |
Origin of Product |
United States |
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